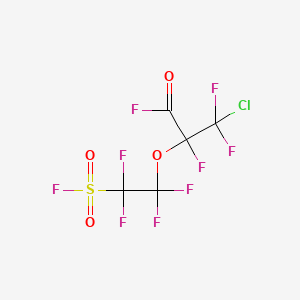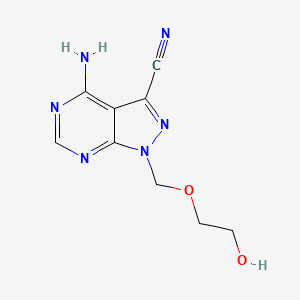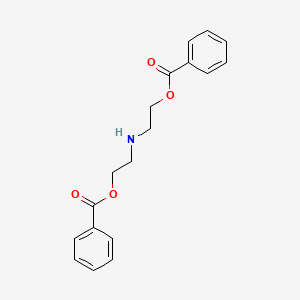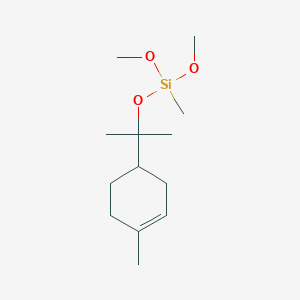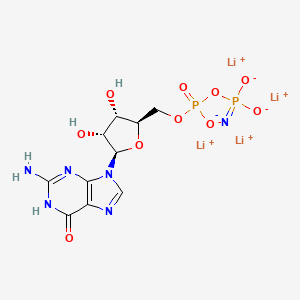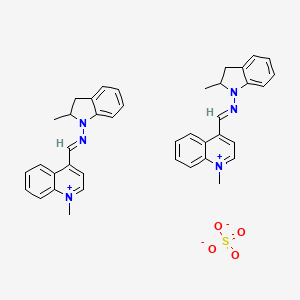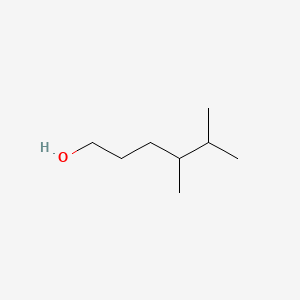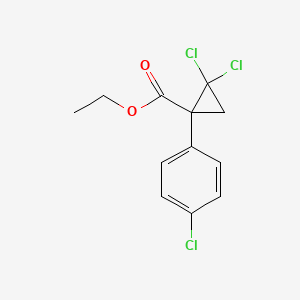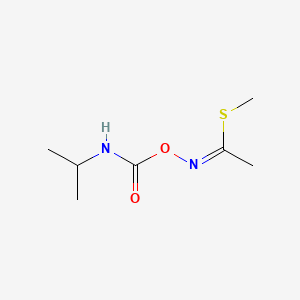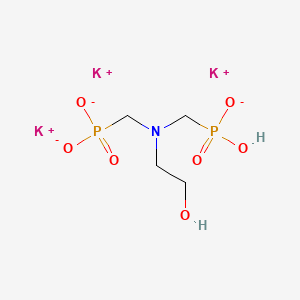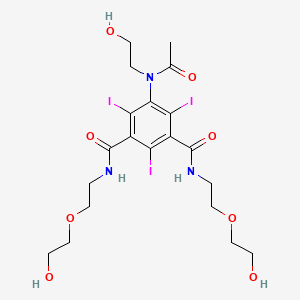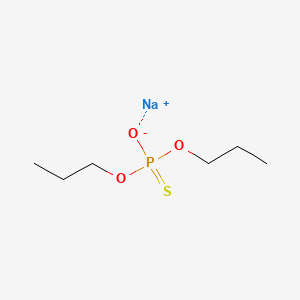
Dipropyl sodium phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl sodium phosphorothioate is an organophosphorus compound that contains phosphorus, sulfur, and sodium atoms. It is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. These compounds are characterized by the presence of a phosphorus-sulfur bond, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropyl sodium phosphorothioate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method involves the formation of the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to form the desired phosphorothioate . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency, high yields, and reduced environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl sodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles like thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dipropyl sodium phosphorothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dipropyl sodium phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors . In biological systems, it can modulate gene expression by interacting with nucleic acids, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dipropyl sodium phosphorothioate can be compared with other similar compounds such as dialkyl dithiophosphinates and dialkyl dithiophosphates:
Dialkyl dithiophosphinates: These compounds exhibit higher selectivity and flotation rates for certain metal sulfides compared to this compound.
Dialkyl dithiophosphates: While similar in structure, dialkyl dithiophosphates have different reactivity and selectivity profiles.
List of Similar Compounds
- Dialkyl dithiophosphinates
- Dialkyl dithiophosphates
- Xanthates
This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
10533-40-1 |
|---|---|
Molekularformel |
C6H14NaO3PS |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
InChI-Schlüssel |
UEMNSLFCPWTOQZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCOP(=S)([O-])OCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



